Methyl 3-nitro-L-phenylalaninate
Description
Evolution of Nitro-Substituted Phenylalanine Derivatives in Organic Synthesis
The introduction of a nitro group onto an aromatic ring is a classic transformation in organic chemistry, typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids. youtube.comnih.gov This process generates a nitronium ion (NO2+), which then reacts with the aromatic substrate. youtube.comnih.gov The conditions of this reaction can be controlled to direct the nitration to specific positions (ortho, meta, or para) on the aromatic ring. nih.gov
Historically, nitroaromatic compounds have been fundamental precursors in the synthesis of a wide array of functional groups, most notably amines, through reduction. youtube.com This transformation is commonly accomplished using reagents such as hydrogen gas with a palladium-on-carbon catalyst or iron metal in acetic acid. youtube.com The resulting anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov
The application of nitration to amino acids like phenylalanine has expanded the synthetic chemist's toolbox. L-4-Nitrophenylalanine, for instance, is a key intermediate in the synthesis of various medicines and is typically produced by the nitration of L-phenylalanine. researchgate.net Research has focused on optimizing this process, including the use of different reactor types to improve reaction rates and efficiency. researchgate.net Beyond traditional synthesis, innovative biosynthetic pathways for producing nitroaromatic amino acids like para-nitro-L-phenylalanine (pN-Phe) from glucose in Escherichia coli are being developed, offering a more sustainable approach. biorxiv.org
The functionalization of amino acids with nitro groups not only provides a handle for further chemical manipulation but also imparts unique properties to the molecules themselves. Nitroaromatic amino acids have been investigated as inhibitors of enzymes like neuronal nitric oxide synthase, highlighting their potential in therapeutic applications. nih.gov
Significance of Methyl 3-nitro-L-phenylalaninate as a Chiral Building Block
The chirality inherent in amino acids is a critical feature for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. This compound, as a derivative of a natural amino acid, serves as a valuable chiral building block. tcichemicals.com The presence of the methyl ester protects the carboxylic acid functionality while the nitro group offers a site for diverse chemical modifications.
The development of methods for the N-arylation of amino acid esters, including those with aryl triflates and diaryliodonium salts, has further enhanced the utility of compounds like this compound. nih.govnih.gov These methods allow for the creation of complex N-aryl amino acid derivatives while often preserving the stereochemical integrity of the original amino acid. nih.gov Such derivatives are core structures in various biologically active compounds. nih.gov
The versatility of nitro-substituted phenylalanine derivatives is further underscored by their incorporation into peptides and proteins. The genetic incorporation of ortho-substituted phenylalanine derivatives, including o-nitro-phenylalanine, into proteins in living cells has been demonstrated, opening up avenues for studying protein structure and function with novel probes. acs.org
Overview of Academic Research Trajectories for Arylnitro-Amino Acid Esters
Academic research involving arylnitro-amino acid esters is multifaceted, spanning from fundamental synthetic methodology to applications in biochemistry and materials science. A significant area of investigation is the development of new and efficient methods for their synthesis and subsequent transformation. This includes palladium-catalyzed N-arylations and transition metal-free approaches. nih.govresearchgate.net
The unique electronic properties imparted by the nitro group make these compounds interesting for various applications. For instance, para-nitro-L-phenylalanine (pN-Phe) is utilized for its fluorescence quenching properties. biorxiv.org The reduction of the nitro group to an amine provides a pathway to a different class of compounds with their own distinct reactivity and potential applications.
Furthermore, the study of the biological activity of arylnitro-amino acid esters and their derivatives is an active field of research. As mentioned earlier, they have been explored as enzyme inhibitors. nih.gov The ability to incorporate these unnatural amino acids into proteins also allows researchers to probe biological systems in novel ways. acs.org The development of biosynthetic routes to these compounds points towards a future where they can be produced more sustainably for a variety of applications. biorxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVQGBXSRKLSX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703726 | |
| Record name | Methyl 3-nitro-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76604-97-2 | |
| Record name | Methyl 3-nitro-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Nitro L Phenylalaninate and Its Precursors
Classical Approaches to L-Phenylalanine Esterification and Nitration
The traditional synthesis of Methyl 3-nitro-L-phenylalaninate typically involves two key steps: the esterification of L-phenylalanine to its methyl ester and the subsequent regioselective nitration of the aromatic ring.
Direct Esterification Techniques for L-Phenylalanine
The esterification of amino acids like L-phenylalanine can be more challenging than that of simple carboxylic acids due to their zwitterionic nature, which reduces the nucleophilicity of the carboxyl group. nih.gov Common methods to overcome this include acid-catalyzed reactions.
One prevalent method is the Fischer-Speier esterification, where the amino acid is treated with an excess of alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid. nih.govrsc.org For instance, L-phenylalanine can be suspended in methanol and treated with thionyl chloride at 0°C, followed by stirring at room temperature for 24 hours to yield L-phenylalanine methyl ester hydrochloride in high yield. rsc.org This method is advantageous for its operational simplicity and the commercial availability of the starting materials. orgsyn.org
Alternative approaches have explored the use of modified Mukaiyama's reagents, which can facilitate esterification under milder conditions. nih.gov Microwave irradiation has also been shown to accelerate the esterification process, offering a more efficient alternative to conventional heating methods. nih.gov
Regioselective Aromatic Nitration Strategies for Phenylalanine Derivatives
The nitration of phenylalanine derivatives requires careful control to achieve the desired regioselectivity, primarily at the meta-position of the phenyl ring. A common method involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. researchgate.netsouthalabama.edu The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts. researchgate.netsouthalabama.edu For example, methyl benzoate (B1203000) can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0°C, followed by stirring at room temperature. southalabama.edu
The choice of solvent and protecting groups can significantly influence the regioselectivity of the nitration. For instance, in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using acetic anhydride (B1165640) as a solvent directs nitration to the 2-position of the indole (B1671886) ring, while using trifluoroacetic acid favors the 6-position. nih.govsigmaaldrich.com This highlights the importance of the reaction medium in directing the electrophilic substitution.
Novel nitrating agents, such as N-nitrosaccharin, have been developed to offer milder and more practical alternatives for the nitration of arenes and heteroarenes with a high degree of functional group tolerance. nih.gov
Stereoselective Synthesis Pathways
Maintaining the stereochemical integrity of the chiral center in L-phenylalanine during synthesis is crucial. Stereoselective methods are therefore paramount in producing enantiomerically pure this compound.
Asymmetric Synthesis of Chiral Nitro-Phenylalanine Scaffolds
The asymmetric synthesis of nitro-phenylalanine scaffolds often employs chiral auxiliaries or catalysts to induce stereoselectivity. One approach involves the asymmetric hydrogenation of acetamidoacrylate derivatives, which can produce various L-phenylalanine analogues with high enantioselectivity. nih.gov
Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), have also been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov These biocatalysts can perform anti-Michael amination of β-branched cinnamic acid analogues, offering an efficient route to chiral amino acids with two stereocenters. nih.gov
Enantioselective Preparation of this compound
The enantioselective preparation of this compound can be achieved through the careful combination of stereoselective synthesis of the amino acid backbone followed by regioselective nitration. The use of chiral stationary phases in chromatography can also be employed for the resolution of racemic mixtures of phenylalanine derivatives. researchgate.net
Biocatalytic Routes Utilizing Phenylalanine Ammonia Lyase (PAL)
Phenylalanine Ammonia Lyase (PAL) is an enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.orgfrontiersin.orgturner-biocatalysis.com The reverse reaction, in the presence of high concentrations of ammonia, allows for the synthesis of L-phenylalanine and its analogues from corresponding cinnamic acids. frontiersin.orgfrontiersin.orgturner-biocatalysis.com This biocatalytic approach is attractive due to its high enantioselectivity and operation under mild conditions. researchgate.net
PALs have been successfully used for the amination of various substituted cinnamic acids to produce a range of phenylalanine analogues. frontiersin.orgfrontiersin.org For example, immobilized PAL has been used in a continuous flow system for the synthesis of 4-nitro-phenylalanine with excellent conversion rates. frontiersin.orgfrontiersin.org While PAL naturally produces the L-enantiomer, mutant versions of the enzyme have been developed to synthesize D-arylalanines. nih.gov For instance, a mutant AvPAL (from Anabaena variabilis) was used in a one-pot synthesis to produce m-nitro-D-phenylalanine with a high yield and enantiomeric excess. nih.gov
However, the synthesis of 3-nitro-L-phenylalanine directly from 3-nitrocinnamic acid using PAL can be challenging. While PAL shows activity towards a range of substrates, the conversion rates can sometimes be incomplete. frontiersin.org A study reported the synthesis of L-p-nitrophenylalanine from p-nitrocinnamic acid using L-phenylalanine ammonia-lyase, but the yield was low. google.com
Research Findings on PAL-Catalyzed Synthesis
| Enzyme Source | Substrate | Product | Key Findings |
| Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL) | Substituted Cinnamic Acids | Substituted Phenylalanines | Immobilized enzymes in continuous flow led to high conversions (e.g., 89% for 4-nitro-phenylalanine) and excellent stability. frontiersin.orgfrontiersin.org |
| Anabaena variabilis (AvPAL) mutant | m-nitrocinnamic acid | m-nitro-D-phenylalanine | A one-pot system with a mutant PAL and an L-amino acid deaminase achieved a 96% yield and >99% enantiomeric excess for the D-enantiomer. nih.gov |
| L-phenylalanine ammonia-lyase | p-nitrocinnamic acid | L-p-nitrophenylalanine | Reported yield was only 7%, indicating low efficiency for this specific transformation under the tested conditions. google.com |
Enzyme Engineering for Enhanced Selectivity and Yield
The enzymatic synthesis of L-phenylalanine derivatives is a highly attractive route due to its potential for high atom economy starting from accessible prochiral materials. acs.org Protein engineering has become a critical tool for developing biocatalysts tailored for these specific asymmetric syntheses. acs.org Enzymes such as phenylalanine ammonia-lyases (PALs) and L-amino acid oxidases (LAAOs) are primary targets for engineering efforts aimed at improving the synthesis of substituted phenylalanines. acs.org
Engineering efforts often focus on the enzyme's active site to enhance substrate recognition, catalytic activity, and stability. For instance, the crystal structure of ancestral LAAOs reveals that specific residues (R89, Y447, G570, and W571) are responsible for binding the carboxyl and amino groups of the L-amino acid, while other hydrophobic residues (L247, V535, and F231) interact with the aromatic side chain. acs.org By modifying these residues, the enzyme's substrate scope can be altered to more efficiently accept substituted phenylalanines, such as the 3-nitro variant. Research has demonstrated the successful application of engineered enzymes for the deracemization of various substituted phenylalanine racemates, achieving high yields for compounds like 3-F-D,L-Phe and 4-NO2-D,L-Phe. acs.org These engineered biocatalysts exhibit not only enhanced activity but also significant thermal and operational stability, which is crucial for industrial applications. acs.org
Table 1: Examples of Engineered Biocatalysts in Phenylalanine Deracemization
| Enzyme Type | Target Substrate | Engineering Strategy | Key Improvement |
|---|---|---|---|
| L-Amino Acid Oxidase (LAAO) | d,l-Phe, 3-F-d,l-Phe, 4-NO2-d,l-Phe | Ancestral Sequence Reconstruction | High thermal and operational stability (T₅₀¹⁰ of 95°C) |
This table is generated based on findings related to engineered biocatalysts for phenylalanine derivatives. acs.org
Continuous Flow Biocatalysis in this compound Production
Continuous flow biocatalysis is emerging as a powerful technology for the synthesis of fine chemicals, including amino acids. researchgate.netrsc.org This methodology offers significant advantages over traditional batch processes, such as improved process control, enhanced safety, lower production costs, and increased productivity by eliminating downtime. researchgate.netnih.gov In a typical setup, a substrate solution is pumped through a packed-bed reactor containing an immobilized enzyme. nih.gov This configuration allows for continuous product formation and removal, which can mitigate issues of product inhibition and simplify downstream processing. researchgate.net
For the production of L-phenylalanine and its derivatives, enzymes like phenylalanine ammonia lyase (PAL) are often used. nih.gov Studies have shown the successful continuous production of L-phenylalanine from trans-cinnamic acid using immobilized whole cells of Rhodotorula glutinis (which contain PAL) in a packed-bed column reactor. nih.gov In one such system operating in a recycle fed-batch mode, a total conversion yield of 80% (w/w) was achieved from a 300 mM solution of trans-cinnamic acid over 84 hours. nih.gov The immobilized biocatalyst demonstrated remarkable stability, retaining activity over several weeks of continuous operation. nih.gov This approach is directly applicable to the synthesis of this compound by using 3-nitrocinnamic acid as the starting material, leveraging the benefits of continuous flow to achieve high yields and operational efficiency. The use of a backpressure regulator in such systems also allows for processing at temperatures above the solvent's boiling point, opening new process windows. nih.gov
Advanced Synthetic Strategies for Analogues and Related Structures
Beyond biocatalysis, several advanced chemical strategies are employed to synthesize the core structure of this compound and its analogues.
Synthesis from 3-Arylaziridine-2-carboxylic Esters
Highly functionalized aziridines, particularly 3-arylaziridine-2-carboxylic esters, are valuable and reactive intermediates for the synthesis of unnatural amino acids. nih.govru.nl These strained heterocycles can undergo ring-opening reactions with various nucleophiles to produce a range of α- and β-amino acid derivatives. nih.govru.nl One of the primary methods for preparing these aziridine (B145994) esters is through the cyclization of halogenated substrates, a classic Gabriel-Cromwell type reaction. nih.gov
The synthesis of functionalized phenylalanine derivatives can be achieved from the corresponding oxirane-2-carboxylates (glycidic esters). These epoxides react in a Ritter-type reaction with acetonitrile (B52724) in the presence of a Lewis acid like boron trifluoride etherate, leading to the formation of oxazoline (B21484) intermediates. ru.nl Subsequent acidic hydrolysis yields 2-hydroxy-3-(N-acyl)amino-esters. ru.nl These compounds are versatile precursors that can be converted into aziridine-2-carboxylic esters, which then serve as the direct precursors to the desired amino acid esters through controlled ring-opening. ru.nl
Preparation via Heck–Matsuda Reactions of Arenediazonium Salts
The Heck–Matsuda reaction is a powerful palladium-catalyzed method for carbon-carbon bond formation that uses arenediazonium salts as arylating agents. beilstein-journals.orgnih.gov This reaction is particularly advantageous as it often proceeds under mild, base-free, and ligand-free conditions, and the diazonium salts can be readily prepared from commercially available anilines. beilstein-journals.orgnih.gov The reaction has been successfully applied to the synthesis of cinnamate (B1238496) derivatives, which are direct precursors to phenylalanines. rsc.org
In a typical procedure, an arenediazonium salt is coupled with an alkene, such as methyl acrylate (B77674), in the presence of a palladium catalyst (e.g., palladium(II) acetate). rsc.org Researchers have developed environmentally friendly protocols using water as the solvent, which can be significantly accelerated by microwave irradiation. beilstein-journals.org For instance, the reaction of 4-nitrobenzenediazonium (B87018) tosylate with methyl acrylate at room temperature in water yields methyl 4-nitrocinnamate in 96% yield within 80 minutes. beilstein-journals.orgnih.gov This methodology can be directly adapted for the synthesis of the 3-nitro analogue. The reaction is robust, with a broad scope for both electron-rich and electron-deficient alkenes and diazonium salts. beilstein-journals.orgrsc.org
Table 2: Heck-Matsuda Arylation of Methyl Acrylate with Arenediazonium Tosylates
| Entry | Arene Diazonium Salt Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-NO₂ | Methyl 4-nitrocinnamate | 96 |
| 2 | 2-NO₂ | Methyl 2-nitrocinnamate | 85 |
| 3 | 4-Cl | Methyl 4-chlorocinnamate | 97 |
This table is adapted from data on the Heck-Matsuda reaction in water. beilstein-journals.org
Utilization of Methyl Nitroacetate (B1208598) as a Glycine (B1666218) Template
Methyl nitroacetate serves as a versatile C2 building block, acting as a glycine template for the synthesis of a variety of α-amino acid derivatives. acs.org This approach leverages the reactivity of the α-carbon, which is activated by both the ester and the nitro group. A greener and safer procedure for the synthesis of methyl nitroacetate itself has been developed, avoiding the need to isolate and handle explosive intermediates. researchgate.net
The synthetic utility of methyl nitroacetate lies in its ability to undergo various C-C bond-forming reactions, such as Michael additions or alkylations, to introduce the desired side chain. Following the construction of the carbon skeleton, the nitro group can be reduced to an amine to furnish the final α-amino acid structure. This strategy provides a convergent and flexible route to complex amino acids, including substituted phenylalanine derivatives like this compound. acs.org
Chemical Reactivity and Derivatization of Methyl 3 Nitro L Phenylalaninate
Reactions of the Nitro Group
The nitro group at the 3-position of the phenyl ring is a key site for chemical modification, primarily through reduction reactions. These transformations can lead to the formation of an amino group or other nitrogen-containing functionalities, significantly altering the electronic and steric properties of the molecule.
Catalytic Hydrogenation to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation. Catalytic hydrogenation is a common and efficient method to achieve this conversion. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The process is generally clean and results in high yields of the corresponding amino derivative, Methyl 3-amino-L-phenylalaninate.
The reaction conditions for catalytic hydrogenation can be fine-tuned to ensure selectivity, particularly when other reducible functional groups are present. For instance, the ester group in Methyl 3-nitro-L-phenylalaninate is generally stable under these conditions.
Table 1: Catalytic Hydrogenation of Nitroarenes to Anilines
| Catalyst | Reagent | Conditions | Product | Yield (%) |
| Raney Nickel | H₂ | Varies | Arylamine | High |
| Palladium-on-carbon (Pd/C) | H₂ | Varies | Arylamine | High |
| Platinum(IV) oxide (PtO₂) | H₂ | Varies | Arylamine | High |
| Iron (Fe) | Acidic media | Varies | Arylamine | High |
| Sodium hydrosulfite | - | Varies | Arylamine | High |
| Sodium sulfide | - | Varies | Arylamine | High |
| Tin(II) chloride | - | Varies | Arylamine | High |
| Titanium(III) chloride | - | Varies | Arylamine | High |
| Samarium | - | Varies | Arylamine | High |
| Hydroiodic acid | - | Varies | Arylamine | High |
Selective Reduction to Other Nitrogen-Containing Functionalities
While complete reduction to the amine is common, the nitro group can be selectively reduced to intermediate oxidation states, yielding other valuable nitrogen-containing functional groups. These reactions often require specific reagents and careful control of reaction conditions to avoid over-reduction.
For instance, the use of reducing agents like zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding N-arylhydroxylamine. Other reagents, such as those employing tin(II) chloride or certain metal hydrides under controlled conditions, can also be used to access hydroxylamines or other partially reduced nitro derivatives like nitroso or azoxy compounds. However, metal hydrides are often not the preferred choice for reducing aryl nitro compounds as they can lead to the formation of azo compounds. asianpubs.org The selective reduction of aromatic nitro compounds can also be achieved using tellurium powder in aqueous methanolic ammonium chloride, which is compatible with ester, nitrile, amide, and halide substituents. nih.gov
Reactions of the Ester Group
The methyl ester group of this compound provides another handle for chemical modification, primarily through nucleophilic acyl substitution reactions.
Hydrolysis to Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-nitro-L-phenylalanine, under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, is a common method. researchgate.net Acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric acid in water, is also effective. This transformation is crucial for subsequent reactions that require a free carboxylic acid, such as peptide bond formation.
Table 2: Hydrolysis of Phenylalanine Methyl Ester Derivatives
| Starting Material | Reagents | Conditions | Product | Reference |
| L-Phenylalanine methyl ester | Bovine Thrombin | - | L-Phenylalanine | rsc.org |
| N-formyl-L-phenylalanine methyl ester | LiAlH₄, then NaOH(aq) | Reflux | N-Methylphenylalaninol | wikipedia.org |
| Aspartame (a dipeptide methyl ester) | Digestive enzymes | In vivo | Aspartic acid, Phenylalanine, Methanol (B129727) | nih.gov |
Transamidation and Transesterification Reactions
The ester group can undergo transamidation to form amides or transesterification to form different esters.
Transamidation involves the reaction of the methyl ester with an amine, typically in the presence of a catalyst or under conditions that drive the reaction to completion, such as the removal of the methanol byproduct. This reaction allows for the introduction of a wide variety of amide functionalities. For instance, reaction with primary or secondary amines can yield the corresponding N-substituted amides. masterorganicchemistry.com
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction is often catalyzed by acids or bases and can be driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed. masterorganicchemistry.comgoogle.com This allows for the synthesis of a variety of esters with different properties. For example, enzymatic transesterification using chymotrypsin (B1334515) has been employed for the optical resolution of phenylalanine esters.
Reactions of the Amino Group
The primary amino group of this compound, or more commonly, its reduced form, Methyl 3-amino-L-phenylalaninate, is a versatile nucleophile that can participate in a variety of chemical transformations.
Following the reduction of the nitro group, the resulting primary amine can undergo a range of reactions, including acylation, alkylation, and the formation of heterocyclic compounds.
Acylation of the amino group is a common reaction, typically carried out using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This leads to the formation of N-acylated derivatives. For example, acylation with an acyl group can be performed to protect the amine or to introduce specific functionalities. mdpi.com
Alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct N-alkylation with alcohols has also been reported, offering a greener alternative. google.comnih.gov These reactions allow for the synthesis of N-alkyl and N,N-dialkyl derivatives, which can be important for modifying the biological activity or physical properties of the molecule.
The bifunctional nature of Methyl 3-amino-L-phenylalaninate, containing both an amino and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic compounds . For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of benzodiazepines, quinoxalines, or other heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. researchgate.net
Acylation and Amidation Reactions for Peptide Coupling
The primary amine of this compound allows for its straightforward incorporation into peptide chains through acylation and amidation reactions. This process, fundamental to peptide synthesis, involves forming an amide (peptide) bond between the amine of the phenylalanine derivative and the carboxylic acid of another amino acid or peptide fragment.
The key challenge in these coupling reactions is to achieve high yields without causing racemization of the chiral center. The electron-withdrawing nitro group on the phenyl ring can increase the acidity of the α-proton, potentially making the compound more susceptible to racemization under basic conditions. Therefore, the choice of coupling reagent and reaction conditions is critical. Mild coupling reagents are generally preferred. Some modern and classical reagents used for such transformations are known to minimize the loss of stereochemical integrity. For instance, propylphosphonic anhydride (B1165640) (T3P) has been shown to yield low degrees of racemization when used in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures.
A novel conceptual approach to amide synthesis involves reversing the typical polarity of the reactants, known as "umpolung" reactivity. One such method uses nitroalkanes as acyl anion equivalents, which react with amines activated by an electrophilic iodine source to form amides. acs.org This non-conventional, hydrative amide synthesis provides an alternative pathway that can overcome challenges associated with sterically hindered or electronically complex couplings. acs.org
Table 1: Selected Peptide Coupling Reagents for Amidation
| Reagent Name | Abbreviation | Typical Conditions | Key Feature |
|---|---|---|---|
| Propylphosphonic anhydride | T3P | Ethyl acetate/pyridine, 0 °C | Forms water-soluble byproducts, easy workup. nih.gov |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Base (e.g., DIPEA), DMF | Known for its remarkable resistance to racemization. |
| N-Iodosuccinimide | NIS | Wet THF, mild base | Used in non-conventional "umpolung" amidation. acs.org |
Formation of Schiff Bases and Nitrones
The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. beilstein-journals.org This reversible reaction typically involves nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. beilstein-journals.org The reaction is often catalyzed by a small amount of acid.
The presence of the nitro group on the aromatic ring influences the electronic properties of the resulting Schiff base but does not hinder its formation. uni-kiel.de The formation of the azomethine group (-C=N-) can be confirmed spectroscopically. In infrared (IR) spectroscopy, the C=N stretch appears as a characteristic band, while in ¹H NMR, a singlet for the azomethine proton can be observed. uni-kiel.denih.gov
Schiff bases are valuable intermediates themselves and can be further transformed. For example, subsequent oxidation of the imine can lead to the formation of nitrones, which are 1,3-dipoles used extensively in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings.
Table 2: Example of Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Structure (Illustrative) |
|---|---|---|
| This compound | Benzaldehyde | A Schiff base featuring a C=N bond linking the phenylalanine nitrogen to the benzylidene carbon. |
| This compound | Salicylaldehyde | A Schiff base with an ortho-hydroxyl group on the aldehyde-derived phenyl ring, capable of forming metal complexes. |
N-Methylation and other N-Alkylation Strategies
The nitrogen atom of the primary amine in this compound can be alkylated to form secondary or tertiary amines. N-methylation is a particularly common modification in medicinal chemistry to alter a compound's pharmacological properties.
A wide array of methylating agents can be employed for this purpose. nih.gov Classical reagents include methyl iodide (MeI) and dimethyl sulfate, which operate via an SN2 mechanism. nih.govdrughunter.com Other effective agents include methyl triflate (MeOTf), which is a "hard" and highly reactive methylating agent. mdpi.com
Modern catalytic methods offer greener and more selective alternatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology uses methanol as both the C1 source and the reducing agent, catalyzed by transition metal complexes, such as those based on iridium. qyaobio.com This process involves the temporary oxidation of methanol to formaldehyde (B43269), which forms an imine with the amine, followed by reduction of the imine using the hydrogen "borrowed" from the initial methanol oxidation. qyaobio.com This approach is efficient for the N-monomethylation of nitroarenes. qyaobio.com
Table 3: Selected N-Methylation Strategies
| Reagent/System | Type | Typical Conditions | Notes |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Classical Alkylating Agent | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Standard SN2 reaction; can lead to over-alkylation. |
| Dimethyl Carbonate | Green Methylating Agent | High temperature or catalyst | An environmentally benign alternative to dimethyl sulfate. nih.gov |
| Methanol / Iridium Catalyst | Borrowing Hydrogen Catalysis | Base (e.g., Cs₂CO₃), high temperature | Methanol serves as the methyl source; atom-economical. qyaobio.com |
| Formaldehyde / Formic Acid | Reductive Amination (Eschweiler-Clarke) | Heating | A classic method where formaldehyde forms an imine/iminium ion, which is then reduced by formic acid. nih.gov |
Transformations Involving the Chiral Phenylalanine Scaffold
The inherent chirality and structural framework of this compound make it an attractive starting material for the synthesis of more complex molecules, including various heterocyclic and macrocyclic structures.
Cyclization Reactions for Heterocyclic Compound Synthesis
The phenylalanine scaffold can be utilized as a key building block in the construction of nitrogen-containing heterocyclic compounds. Various cyclization strategies can be employed, often involving the amine and the ester functionalities, as well as the activated phenyl ring.
One powerful method for synthesizing substituted tetrahydroquinolines is the Povarov reaction, a three-component imino Diels-Alder reaction. nih.gov In a relevant analogue, m-nitroaniline (which shares the 3-nitrophenylamine core) reacts with an aldehyde (like benzaldehyde) to form an in-situ Schiff base (an N-aryl imine). This imine then acts as a diene in a [4+2] cycloaddition with an electron-rich alkene to furnish the tetrahydroquinoline ring system. nih.gov The presence of the nitro group is well-tolerated in such transformations.
Other types of cyclizations can also be envisioned. For instance, derivatives of β-phenylalanine have been used to synthesize β-lactams via asymmetric Mannich-type reactions or arylpyrrolizinones through a Clauson-Kaas reaction followed by cyclization. nih.gov These examples highlight the versatility of the phenylalanine framework in constructing diverse heterocyclic systems.
Table 4: Examples of Cyclization Reactions for Heterocycle Synthesis
| Reaction Type | Key Reactants | Resulting Heterocycle |
|---|---|---|
| Povarov Reaction (Imino Diels-Alder) | Aromatic amine (e.g., nitroaniline), aldehyde, electron-rich alkene | Tetrahydroquinoline nih.gov |
| Pictet-Spengler Reaction | Tryptamine or phenethylamine (B48288) derivative, aldehyde/ketone | Tetrahydro-β-carboline or Tetrahydroisoquinoline |
| Bischler-Napieralski Reaction | β-phenylethylamide | 3,4-Dihydroisoquinoline |
Derivatization for Macrocyclic Structures
Macrocycles are of significant interest in drug discovery, as cyclization can enhance binding affinity, selectivity, and metabolic stability compared to linear counterparts. mdpi.comnih.gov this compound can be incorporated into linear peptide precursors, which are subsequently cyclized to form macrocyclic peptides.
The synthesis of macrocycles is an entropically unfavorable process that requires strategies to promote the desired intramolecular reaction over intermolecular polymerization. uni-kiel.de Common strategies include:
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminus and the C-terminus of a linear peptide precursor. High dilution conditions and coupling reagents that minimize racemization are crucial.
Multicomponent Reactions (MCRs): Reactions like the Ugi or Petasis reaction can be used to form macrocycles. For example, in an Ugi-Smiles reaction, an electron-poor phenol (B47542) like 3-nitrotyrosine (B3424624) can be used as the acidic component to generate macrocyclic structures. nih.gov
Ring-Closing Metathesis (RCM): If the linear precursor is functionalized with two terminal alkenes (e.g., by incorporating allyl-containing unnatural amino acids), RCM using ruthenium-based catalysts (e.g., Grubbs or Zhan catalysts) can efficiently form a carbon-carbon double bond to close the ring. mdpi.comnih.gov This method is widely used to create macrolactams and other complex macrocycles. nih.gov
The nitro-phenylalanine unit within the macrocycle can serve as a rigid structural element or a point for further functionalization after, for instance, reduction of the nitro group to an amine.
Table 5: Strategies for Macrocyclization
| Strategy | Description | Key Requirement |
|---|---|---|
| Head-to-Tail Amide Cyclization | Formation of a peptide bond between the terminal amino and carboxyl groups of a linear peptide. | High dilution, efficient coupling reagent. |
| Ring-Closing Metathesis (RCM) | Formation of a C=C bond between two terminal alkenes within a linear precursor using a metal catalyst. | A linear precursor with two olefinic termini; Ruthenium or Tungsten catalyst. nih.govmdpi.com |
| Thioether Formation | Cyclization via nucleophilic attack of a cysteine thiol on an electrophilic side chain (e.g., a haloacetate). | A linear precursor containing a cysteine and an amino acid with an electrophilic side chain. |
| Ugi/Petasis Reactions | Multi-component reactions that can be adapted for one-pot macrocycle synthesis. | Specific combination of aldehyde, amine, isocyanide, and carboxylic acid (or equivalents). acs.orgnih.gov |
Stereochemical Aspects in the Chemistry of Methyl 3 Nitro L Phenylalaninate
Diastereoselective and Enantioselective Transformations
The inherent chirality of Methyl 3-nitro-L-phenylalaninate makes it a valuable substrate for diastereoselective and enantioselective reactions, allowing for the synthesis of complex molecules with multiple stereocenters.
Diastereoselective Reactions:
In reactions that generate a new stereocenter, the existing chiral center in this compound can direct the stereochemical outcome, leading to the preferential formation of one diastereomer over another. For instance, the reduction of a ketone or imine functionality introduced into the molecule would likely be influenced by the stereochemistry of the α-carbon, resulting in a diastereomeric excess of one of the possible alcohol or amine products.
Research on related α-nitro esters has demonstrated the potential for high diastereoselectivity. For example, the addition of α-substituted α-nitro esters to imines can be catalyzed to favor the formation of either syn- or anti-α,β-diamino ester products with high diastereomeric ratios nih.gov. This suggests that reactions involving the α-carbon of this compound or its derivatives could be controlled to achieve high diastereoselectivity.
Enantioselective Transformations:
Enantioselective reactions involving this compound could entail the use of a chiral catalyst to selectively transform one enantiomer in a racemic mixture or to perform a kinetic resolution. More commonly, the L-enantiomer is used as a starting material to synthesize enantiomerically pure products.
While specific enantioselective transformations starting from this compound are not extensively documented, the broader field of asymmetric synthesis provides relevant examples. For instance, the enantioselective synthesis of β-amino acids can be achieved through the conjugate addition of nucleophiles to α,β-unsaturated esters, where a chiral catalyst controls the stereochemical outcome nih.gov.
The following table illustrates potential diastereoselective and enantioselective transformations involving derivatives of this compound.
| Transformation | Reactant Derivative (Hypothetical) | Chiral Influence | Expected Outcome |
| Diastereoselective Reduction | N-Acyl-3-nitro-L-phenylalanyl ketone | Existing α-stereocenter | Diastereomeric excess of one alcohol |
| Enantioselective Alkylation | Racemic 3-nitrophenylalanine methyl ester | Chiral phase-transfer catalyst | Enantiomeric excess of one alkylated product |
Chiral Pool Synthesis Leveraging L-Configuration
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules mdpi.com. L-phenylalanine and its derivatives, including this compound, are valuable members of this pool. The L-configuration at the α-carbon serves as a template for the creation of new stereocenters, ensuring the chirality of the final product.
The synthesis of enantiopure unnatural amino acids and other biologically active molecules often begins with a chiral amino acid from the chiral pool. For example, L-phenylalanine has been used as a starting material for the synthesis of enantiomerically pure 1,2-amino alcohols through enzymatic cascades nih.gov. The synthesis of various L-tyrosine derivatives also starts from the naturally occurring L-tyrosine, preserving the initial stereochemistry google.com.
While direct examples of complex natural product synthesis starting from this compound are not prevalent in the literature, its structural similarity to other phenylalanine derivatives suggests its potential as a chiral building block. The nitro group offers a handle for further functionalization, which could be exploited in the synthesis of novel pharmaceuticals or materials.
Impact of Substituents on Stereocontrol
The substituents on the phenyl ring of phenylalanine derivatives can significantly influence the stereochemical course of a reaction. These effects can be both steric and electronic in nature.
Electronic Effects:
The electron-withdrawing nature of the nitro group in this compound can impact the reactivity of the aromatic ring and the acidity of the α-proton. In reactions where the aromatic ring participates, such as those involving π-π stacking or cation-π interactions in a transition state, the electronic properties of the nitro group can affect the stability of the transition state and thus the stereochemical outcome nih.gov.
Research on the effect of substituents on aromatic interactions in water has shown that electron-withdrawing groups can enhance the strength of these interactions rsc.org. This could be a factor in enzyme-catalyzed reactions or in organocatalysis where aromatic interactions play a role in the catalyst-substrate binding.
Steric Effects:
The position of the nitro group at the meta-position (C-3) will have a different steric impact compared to ortho- or para-substituents. While less sterically demanding than an ortho-substituent, the 3-nitro group can still influence the approach of reagents to the chiral center or to the faces of the aromatic ring. In asymmetric catalysis, the steric bulk of substituents on the catalyst and the substrate are crucial for achieving high levels of stereocontrol acs.org.
The following table summarizes the potential impact of the 3-nitro group on stereocontrol in different reaction types.
| Reaction Type | Potential Impact of 3-Nitro Group |
| Asymmetric Hydrogenation | Electronic effect on catalyst binding; minor steric hindrance. |
| Diastereoselective Enolate Alkylation | Increased acidity of α-proton may affect enolate geometry. |
| Chiral Lewis Acid Catalyzed Reactions | Altered coordination of the Lewis acid to the carbonyl group. |
Applications in Advanced Organic Synthesis
Precursor in Peptide Synthesis and Modified Peptides
Methyl 3-nitro-L-phenylalaninate is a valuable precursor for creating peptides with non-canonical amino acids. nih.govresearchgate.net The methyl ester and the primary amine are the classical reaction points for standard peptide bond formation, allowing its incorporation into a peptide chain using solution-phase synthesis methods. nih.govasianpubs.org The true synthetic utility, however, lies in the nitro group. This group serves as a latent functionality; it is stable during peptide synthesis but can be chemically altered post-synthesis. google.com
For instance, once the 3-nitrophenylalanine residue is part of a peptide, the nitro group can be reduced to an amine. This newly introduced amino group can then be further modified, allowing for the attachment of labels, cross-linking agents, or other moieties to study peptide structure and function. This approach of post-translational modification is a powerful tool in medicinal chemistry and chemical biology. nih.gov The related compound, Fmoc-3-nitro-L-phenylalanine, is widely used in solid-phase peptide synthesis (SPPS) for similar purposes, highlighting the importance of the nitrophenylalanine scaffold in creating complex, modified peptides. acs.org
Building Block for Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (npAAs), those not among the 22 naturally encoded, are crucial for developing novel pharmaceuticals and biochemical tools. nih.gov this compound is an excellent starting material for a variety of these npAAs due to the reactivity of the nitro group.
The most fundamental transformation is the reduction of the nitro group to an amine, yielding methyl 3-amino-L-phenylalaninate. organic-chemistry.org This reduction can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride. organic-chemistry.orgresearchgate.net The resulting 3-amino-L-phenylalanine derivative is itself a valuable npAA, but it also serves as a platform for further diversification. The newly formed aromatic amine can undergo a host of subsequent reactions—such as acylation, alkylation, or diazotization followed by substitution—to generate a library of unique phenylalanine analogues with diverse functionalities at the meta position. This strategy provides access to amino acids with tailored electronic, steric, and binding properties. nih.govresearchgate.net
Table 1: Potential Modifications of Methyl 3-amino-L-phenylalaninate
| Reaction Type | Reagent Example | Resulting Functionality |
|---|---|---|
| Acylation | Acetyl Chloride | -NH-C(O)CH₃ |
| Sulfonylation | Tosyl Chloride | -NH-SO₂-Aryl |
| Alkylation | Methyl Iodide | -NH-CH₃ |
Intermediate in the Synthesis of Complex Natural Products and Analogues
Natural products and their analogues are a cornerstone of drug discovery. frontiersin.org While direct use of this compound in the total synthesis of a specific natural product is not widely documented, its structural motifs are present in complex molecules, making it a logical and valuable intermediate for the synthesis of natural product analogues. researchgate.netnih.govnih.govnumberanalytics.com The synthesis of pepticinnamin E, for example, requires N-methylated phenylalanine derivatives that can be prepared through multi-step syntheses where nitrated precursors could play a role. researchgate.net
The core structure, 3-aminophenylalanine (derived from reduction of the nitro compound), is a component of some natural products. Synthetic strategies aiming to create analogues of these compounds can benefit from using this compound as a starting point. Its pre-installed chirality and functional handles (amine, ester, nitro group) allow for efficient and convergent synthetic routes, enabling medicinal chemists to generate a series of related compounds to explore structure-activity relationships. nih.govnumberanalytics.com
Scaffold for Diverse Heterocyclic Systems
The phenylalanine framework is a powerful scaffold for constructing more complex heterocyclic systems. This compound is particularly well-suited for this purpose, enabling the synthesis of key heterocyclic cores like tetrahydroisoquinolines and isoxazolidines.
The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous alkaloids and pharmacologically active compounds. nih.govmdpi.com The Pictet-Spengler reaction is a classic and powerful method for synthesizing THIQs. wikipedia.orgjk-sci.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgjk-sci.com
This compound is a β-arylethylamine derivative. It can react with an aldehyde, such as formaldehyde (B43269), to form an intermediate iminium ion. Subsequent electrophilic attack of the phenyl ring onto this iminium ion closes the ring to form a THIQ. The presence of the nitro group deactivates the aromatic ring, which can make the cyclization more challenging compared to electron-rich systems, often requiring stronger acid catalysts and higher temperatures. wikipedia.org However, this reaction provides a direct route to 6-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester, a highly functionalized building block for further synthetic elaboration. nih.govresearchgate.net The resulting THIQ derivatives are valuable in medicinal chemistry research. nih.govresearchgate.net
Table 2: Pictet-Spengler Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product Core Structure |
|---|
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. chim.itrsc.org The synthesis of isoxazolidines specifically involves the reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). nih.govqu.edu.saresearchgate.net
The direct participation of this compound in this reaction is not typical, as it is neither a standard nitrone nor an alkene. However, it can serve as a precursor to a suitable reaction partner. For example, the phenylalanine backbone could be chemically modified to introduce an alkene functionality, turning it into a chiral dipolarophile. More commonly, the nitro group itself, while not a dipole, is synthetically related to nitrones. While this requires additional synthetic steps, the underlying chiral scaffold of the amino acid makes it an attractive starting point for asymmetric syntheses of complex isoxazolidine-containing molecules. nih.govnih.gov These isoxazolidine (B1194047) rings are valuable intermediates themselves, as the N-O bond can be readily cleaved to yield 1,3-aminoalcohols, another important class of compounds.
Development of Chemical Libraries for Research Purposes
The creation of chemical libraries—large, organized collections of diverse molecules—is fundamental to modern drug discovery and chemical biology. Scaffolds are core structures that can be systematically decorated with various functional groups to rapidly generate a library of related compounds.
This compound is an ideal scaffold for this purpose. Its three distinct points of functionality allow for a multitude of chemical transformations:
N-Terminus: The primary amine can be acylated, alkylated, or used in peptide bond formation.
C-Terminus: The methyl ester can be hydrolyzed to the carboxylic acid for amide couplings or reduced to an alcohol.
Aromatic Ring: The nitro group can be reduced to an amine, which then opens up a vast array of aromatic chemistry (e.g., Sandmeyer reactions, further acylations, or use in directing further substitutions). It can also be used to direct the synthesis of fused heterocyclic systems as seen in the Pictet-Spengler reaction. wikipedia.orgacs.org
This trifurcate reactivity allows for the generation of a large number of structurally diverse, yet related, small molecules from a single, readily available chiral starting material. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. google.comacs.org
Role in Biochemical Research and Molecular Tools
Incorporation into Peptides for Conformational Studies
The unique properties of the nitro group in 3-nitrophenylalanine are harnessed to study the structure, dynamics, and energy transfer within peptides. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the three-dimensional structure of peptides in solution. nih.govuni-koeln.de The incorporation of non-canonical amino acids like 3-nitrophenylalanine can provide unique spectroscopic signals and influence peptide conformation.
The nitro group itself is a powerful infrared probe. Femtosecond IR-pump-IR-probe experiments have demonstrated that the strong IR absorption of the NO₂ stretching bands and their significant coupling to other vibrational modes make the nitro group of nitrophenylalanine a sensitive monitor for vibrational energy flow and heat transfer within a peptide structure. nih.gov This allows researchers to track energy redistribution processes on an ultrafast timescale, providing insights into peptide dynamics and folding.
Key Research Findings:
Vibrational Energy Transfer: The nitro group acts as a localized sensor, with its vibrational absorptions changing rapidly (<2 ps) upon excitation of other modes within the molecule. nih.gov This indicates considerable coupling between the nitro group and the peptide backbone or other side chains. nih.gov
Conformational Influence: The introduction of a bulky and polar nitro group can influence the local and global conformation of a peptide. These conformational changes can be characterized using various 2D NMR techniques, which measure nuclear Overhauser effects (NOEs), coupling constants, and chemical shift perturbations to define the peptide's structure in solution. nih.gov
| Technique | Information Gained | Relevance of Nitro Group |
|---|---|---|
| 2D NMR Spectroscopy (COSY, TOCSY, NOESY) | 3D structure, inter-proton distances, torsional angles. nih.gov | Provides unique chemical shifts and can induce measurable conformational perturbations. |
| FTIR Spectroscopy | Secondary structure elements (α-helix, β-sheet). | The nitro group's strong absorption bands can serve as localized probes. |
| Ultrafast IR Pump-Probe Spectroscopy | Vibrational energy transfer rates and pathways. nih.gov | Acts as a sensitive detector of heat flow within the peptide. nih.gov |
Utilization in Enzyme Mechanism Investigations (e.g., Phenylalanine Ammonia (B1221849) Lyase Substrates/Inhibitors)
Phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. acs.org The mechanism of this elimination reaction has been a subject of extensive study, and nitrated phenylalanine analogues have been instrumental in these investigations.
Research has shown that racemic nitrophenylalanines can serve as substrates for PAL. The kinetic constants for the reaction of these analogues with both wild-type and mutant forms of the enzyme have been determined and compared with those of the natural substrate, L-phenylalanine. researchgate.net For instance, the catalytic activity of a mutant PAL for the deamination of 3-nitrophenylalanine was found to be significantly lower than that of the wild-type enzyme. researchgate.net Such studies help to elucidate the role of specific active site residues and the electronic requirements of the substrate for catalysis. The nitro group, being strongly electron-withdrawing, alters the electronic character of the phenyl ring, providing insight into the proposed electrophilic attack mechanism of the enzyme. researchgate.netrsc.org
| Substrate | Enzyme Type | Relative Vmax | Relative Km | Significance |
|---|---|---|---|---|
| L-Phenylalanine | Wild-Type PAL | 100% | 100% | Natural substrate baseline. researchgate.net |
| rac-3-Nitrophenylalanine | Wild-Type PAL | Lower than L-Phe researchgate.net | Higher than L-Phe researchgate.net | Demonstrates that the nitrated analogue is a substrate, but with different binding and turnover rates. researchgate.net |
| L-4-Nitrophenylalanine | Mutant PAL | Significantly higher than with L-Phe rsc.org | - | Highlights altered substrate specificity and provides mechanistic clues. rsc.org |
Development of Fluorescent Probes and Chemical Sensors
The nitro group is a key functional group in the design of "pro-fluorescent" probes. Aromatic nitro compounds are typically non-fluorescent or very weakly fluorescent because the nitro group acts as an efficient quencher of fluorescence. However, reduction of the nitro group to an amino group often results in a dramatic increase in fluorescence quantum yield. researchgate.net This "off-on" switching mechanism is a widely used strategy for developing sensitive fluorescent probes for detecting specific analytes or enzymatic activities, particularly nitroreductases which are often overexpressed in hypoxic tumor cells. researchgate.net
While Methyl 3-nitro-L-phenylalaninate itself is not fluorescent, its 3-aminophenylalanine counterpart, which can be generated by reduction, is. This principle allows for its potential use in designing probes where a specific biological event triggers the reduction of the nitro group, leading to a fluorescent signal.
Furthermore, as mentioned previously, the nitro group serves as an effective vibrational probe for sensing heat and energy flow in peptides, making nitrophenylalanine a useful component in the development of molecular sensors for studying energy dynamics in biological systems. nih.gov
Application in Bioconjugation Techniques
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. The unique chemical handle provided by the nitro group on this compound makes it a candidate for specialized bioconjugation strategies.
The primary application involves the chemical reduction of the aromatic nitro group to a nucleophilic amino group (-NH₂). This newly formed aniline-type amine can then be targeted by various amine-reactive crosslinkers. This two-step approach allows for site-specific conjugation that is orthogonal to the more common strategies targeting the ε-amino group of lysine (B10760008) or the N-terminal α-amino group.
Potential Bioconjugation Workflow:
Incorporation: this compound is incorporated into a peptide sequence via solid-phase peptide synthesis.
Reduction: The nitro group on the completed peptide is selectively reduced to an amino group using a mild reducing agent like sodium dithionite.
Conjugation: The resulting peptide, now containing a reactive 3-aminophenylalanine residue, can be conjugated to another molecule (e.g., a drug, a fluorescent dye, a polymer like PEG) using standard amine-reactive chemistry, such as reaction with an N-hydroxysuccinimide (NHS) ester. youtube.com
This strategy is analogous to methods that use other unnatural amino acids, such as L-DOPA, to create specific covalent linkages to other molecules or surfaces. researchgate.netnih.govnih.gov
Studies of Protein Interactions (as a chemical probe)
Understanding protein-protein and protein-ligand interactions is fundamental to cell biology and drug discovery. Non-canonical amino acids are frequently used as chemical probes to investigate these interactions. The nitro-substituted aromatic ring of 3-nitrophenylalanine offers a unique tool for this purpose.
A closely related analogue, 3-nitrotyrosine (B3424624) (NT), has been successfully used as a spectroscopic probe. nih.govnih.govresearchgate.net NT is essentially non-fluorescent and its absorption spectrum overlaps well with the fluorescence emission of tryptophan and tyrosine residues. nih.govnih.gov This allows it to function as an efficient acceptor in Förster Resonance Energy Transfer (FRET) experiments. By incorporating 3-nitrophenylalanine into a peptide ligand, the distance and orientation relative to tryptophan residues in its target protein can be studied by monitoring the quenching of the protein's intrinsic fluorescence upon binding. nih.govnih.gov This provides sensitive, real-time data on binding events and can be used to determine binding affinities (Kd values). nih.govnih.gov
Moreover, the nitro group itself can be directly involved in binding interactions. Its electron-withdrawing nature and ability to form hydrogen bonds can influence the binding affinity and specificity of a ligand for its receptor. For example, studies on Bruton's tyrosine kinase (BTK) inhibitors have shown that a nitro-substituted pyrazole (B372694) scaffold forms key hydrogen bonds with active site residues, demonstrating the importance of the nitro group for potent inhibition. acs.org Therefore, incorporating this compound into a peptide or small molecule library allows for probing the electronic and steric requirements of a protein's binding pocket.
Advanced Analytical and Spectroscopic Characterization Techniques
Application of Advanced NMR Spectroscopy for Structural Elucidation (beyond basic identification)
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the proton and carbon framework of Methyl 3-nitro-L-phenylalaninate, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment and conformational analysis. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer deeper insights into the molecule's connectivity and spatial arrangement. libretexts.org
A COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, this would confirm the connectivity between the α-proton and the β-protons of the side chain, as well as the coupling patterns of the protons on the aromatic ring. The diagonal of a COSY spectrum mirrors the 1D ¹H NMR spectrum, while the off-diagonal cross-peaks indicate which protons are coupled to each other. libretexts.org
NOESY experiments, on the other hand, provide information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is crucial for determining the preferred conformation of the molecule. For instance, NOESY can reveal the spatial proximity between the protons of the methyl ester group and specific protons on the phenyl ring, offering insights into the rotational conformation around the Cα-Cβ and Cβ-Cγ bonds. The peaks along the diagonal represent the 1D spectrum, while the cross-peaks connect protons that are spatially close. libretexts.org
Table 1: Representative ¹H NMR Data for a Phenylalanine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH₂ | 8.88 | br s | - |
| Aromatic-H | 7.34 | m | - |
| Aromatic-H | 7.28 | m | - |
| Aromatic-H | 7.26 | m | - |
| α-H | 4.217 | dd | J = 7.6, 5.6 |
| OCH₃ | 3.643 | s | - |
| β-H | 3.253 | dd | J = -14.0, 5.6 |
| β'-H | 3.125 | dd | J = -14.0, 7.6 |
Note: This table is based on data for Methyl L-phenylalaninate hydrochloride and serves as an illustrative example. The presence of the nitro group in this compound would induce shifts in these values. chemicalbook.com
Mass Spectrometry in Mechanistic Studies and Derivatization Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Beyond simple identification, tandem mass spectrometry (MS/MS) can be employed in mechanistic studies to understand reaction pathways and characterize derivatives.
In derivatization analysis, a chemical tag is added to the molecule of interest to enhance its detection sensitivity or chromatographic behavior. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can target the carboxylic acid group (after hydrolysis of the methyl ester) to improve ionization efficiency and chromatographic separation in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govacs.org This strategy has been shown to significantly improve detection sensitivity for various metabolites, including amino acids. nih.gov The resulting derivatized molecule will have a distinct mass and fragmentation pattern, which can be precisely monitored. acs.org
Mechanistic studies often involve isotopic labeling. By introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the this compound molecule, researchers can trace the fate of specific atoms through a chemical reaction or metabolic pathway. The mass shifts observed in the mass spectra of the products provide direct evidence for the proposed mechanism.
Table 2: Example of a Derivatization Strategy for Analysis
| Analyte | Derivatization Reagent | Analytical Technique | Purpose of Derivatization |
| Amino Acids | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Improved sensitivity and chromatographic separation. nih.gov |
| Tryptophan Metabolites | 2-Bromo-4'-nitroacetophenone (BNAP) | RP-UHPLC-MS/MS | Enhanced detection and separation. nih.gov |
Chromatographic Methods for Enantiomeric Purity Assessment
The biological activity of chiral molecules like this compound is often dependent on their enantiomeric form. Therefore, assessing the enantiomeric purity is critical. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for this purpose. researchgate.net
Chiral HPLC involves using a column packed with a chiral stationary phase that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For amino acid esters like phenylalanine methyl ester, cyclofructan-based CSPs, such as LARIHC CF6-P, have demonstrated excellent enantioselectivity. sigmaaldrich.com Another approach is chiral ligand-exchange chromatography, where a chiral ligand, such as L-phenylalanine complexed with a metal ion like copper(II), is added to the mobile phase to achieve separation on a conventional C18 column. nih.gov
Ultra-performance convergence chromatography (UPC²), a form of supercritical fluid chromatography, offers a rapid and high-resolution alternative for chiral separations. A UPC² method has been developed for the enantiomeric separation of D- and L-phenylalanine methyl esters, demonstrating better resolution and significantly higher throughput compared to normal phase HPLC. waters.com
Table 3: Comparison of Chiral Separation Techniques for Phenylalanine Derivatives
| Technique | Chiral Selector | Mobile Phase Example | Key Advantage |
| Chiral HPLC | LARIHC CF6-P (Cyclofructan CSP) | Methanol (B129727):Acetonitrile (B52724):Acetic Acid:Triethylamine | Broad applicability for primary amines. sigmaaldrich.com |
| Chiral Ligand-Exchange HPLC | Copper(II)-L-phenylalanine complex | Methanol, L-Phenylalanine, Cupric Sulfate in water | Use of conventional C18 columns. nih.gov |
| UPC² | CHIRALPAK ID | CO₂, Methanol with 0.1% NH₄OH | High throughput and resolution. waters.com |
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Structure
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique that provides information about the vibrational structure of gas-phase ions. nih.gov It is particularly useful for distinguishing between isomers and elucidating the three-dimensional structure of molecules like protonated this compound in the gas phase. nih.govuniroma1.it
In an IRMPD experiment, mass-selected ions are trapped and irradiated with a tunable infrared laser. researchgate.net When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy and eventual dissociation. mpg.deacs.org By plotting the fragmentation efficiency as a function of the laser wavelength, a vibrational spectrum of the ion is obtained. researchgate.net This spectrum can then be compared with theoretical spectra calculated for different possible structures to determine the most likely conformation of the ion. The nitration of the phenolic ring of tyrosine, a modification analogous to the nitration of phenylalanine, has been studied using IRMPD, highlighting the technique's ability to probe the effects of such modifications on molecular structure. uniroma1.it
UV-Vis Spectroscopy in Electronic Property Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of this compound by probing the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the nitro-substituted benzene (B151609) ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic structure of the phenyl ring, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylalanine. This technique can be used to study the effects of solvent polarity on the electronic structure and to determine properties such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is related to the molecule's reactivity. researchgate.netyildiz.edu.tr The degradation of related nitro compounds, such as 1-methyl-3-nitroguanidine, under UV light has been shown to dramatically alter their properties, a process that can be monitored using UV-Vis spectroscopy. nih.gov
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations for Conformation and Reactivity
Electronic structure calculations are fundamental to understanding the intrinsic properties of Methyl 3-nitro-L-phenylalaninate. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's ground-state geometry, electron distribution, and orbital energies. These calculations are crucial for predicting its conformational landscape and chemical reactivity.
For related nitroaromatic compounds, such as nitroaniline derivatives, computational studies have been performed to elucidate their molecular structure and electronic properties. nih.gov For instance, ab initio restricted HF-DFT self-consistent field methods (like B3LYP with a 6-31G* basis set) are used to calculate ground state molecular geometries, dipole moments, polarizabilities, and frontier molecular orbital energies (HOMO and LUMO). nih.gov Such studies have shown that the nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. nih.gov
In the case of this compound, similar calculations would reveal the preferred conformations arising from the rotation around the Cα-Cβ and Cβ-Cγ bonds of the phenylalanine side chain, as well as the orientation of the methyl ester and nitro groups. The energy differences between various conformers could be calculated to identify the most stable structures.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
A hypothetical table of calculated electronic properties for a conformer of this compound, based on typical values for similar molecules, is presented below.
| Property | Hypothetical Value | Significance |
| Total Energy | Varies (relative values are important) | Indicates the stability of a given conformation. |
| Dipole Moment (Debye) | ~3-5 D | Reflects the overall polarity of the molecule. |
| HOMO Energy (eV) | ~ -7.0 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | ~ -2.5 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | ~ 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. |
This table is illustrative and not based on experimentally or computationally verified data for this compound.
Molecular Dynamics Simulations of Derivatives
If this compound were incorporated as a building block into a peptide, MD simulations could be used to explore the conformational dynamics of the peptide and the influence of the nitro-substituted residue. The simulations would typically involve:
Parameterization: The force field, a set of parameters describing the potential energy of the system, would need to be extended to include the nitro-phenylalanine residue. This involves defining parameters for bond lengths, angles, dihedrals, and non-bonded interactions involving the nitro group. mdpi.com
System Setup: The peptide would be placed in a simulation box, typically filled with water molecules to mimic a physiological environment.
Simulation: The system's energy is first minimized, followed by a period of equilibration where the temperature and pressure are stabilized. Finally, a production run is performed, during which the trajectory of each atom is calculated over time by solving Newton's equations of motion.
Analysis of the MD trajectory can provide valuable information, including:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide. A higher RMSF for the this compound residue compared to other residues in a stable secondary structure could indicate local flexibility. mdpi.com
Hydrogen Bonding Analysis: To understand the intramolecular and intermolecular hydrogen bonding networks.
Solvent Accessible Surface Area (SASA): To determine the exposure of the nitro-phenylalanine residue to the solvent.
A hypothetical RMSF plot for a peptide containing a this compound derivative might show increased fluctuation in the loop regions and at the termini, with the nitro-phenylalanine residue exhibiting a specific fluctuation value depending on its local environment.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For a molecule like this compound, theoretical calculations can predict its reactivity in various chemical transformations.
For example, in reactions involving the aromatic ring, such as further nitration or nucleophilic aromatic substitution, computational methods can model the reaction pathways. By calculating the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
A relevant example is the computational study of [3+2] cycloaddition reactions involving nitro-substituted compounds. uestc.edu.cn Such studies use quantum chemical calculations (e.g., at the wb97xd/6-311+G(d) level of theory) to explore the regioselectivity and the molecular mechanism of the reaction. uestc.edu.cn The Gibbs free energy of activation for different pathways can be calculated to determine the most favorable reaction channel.
For this compound, one could computationally investigate reactions such as the reduction of the nitro group or transformations involving the ester and amine functionalities. The calculations would provide the activation energies and the geometries of the transition states, offering a detailed picture of the reaction mechanism at the molecular level.
| Reaction Coordinate Parameter | Hypothetical Calculated Value (kcal/mol) | Description |
| Reactant Energy | 0 (Reference) | Energy of the starting materials. |
| Transition State Energy | +15 to +30 | The energy barrier that must be overcome for the reaction to proceed. |
| Product Energy | < 0 (for exothermic) or > 0 (for endothermic) | The energy of the final products relative to the reactants. |
This table provides a conceptual framework for the energetic profile of a hypothetical reaction involving this compound.
Quantitative Structure-Activity Relationships (QSAR) for Structural Exploration
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While QSAR is often associated with biological activity, it can also be used to predict physicochemical properties, a field known as Quantitative Structure-Property Relationships (QSPR). researchgate.net For the structural exploration of this compound and its analogs, QSAR/QSPR can be a valuable tool, excluding any inference of biological activity.
The development of a QSAR model for structural exploration involves several steps:
Dataset Selection: A set of molecules with structural diversity around a core scaffold (e.g., derivatives of this compound with different substituents) would be chosen.
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Quantum Chemical: Including HOMO/LUMO energies, dipole moment, and atomic charges.
Model Building: A mathematical equation is generated to correlate the descriptors with a specific property of interest (e.g., solubility, melting point, or a specific spectroscopic feature). Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For nitroaromatic compounds, QSAR studies have identified key descriptors that influence their properties. nih.gov These often include descriptors related to hydrophobicity (logP) and electronic properties like the LUMO energy (E_LUMO), which is influenced by the electron-withdrawing nitro group. nih.gov By developing a QSAR model for a series of this compound derivatives, one could predict how structural modifications (e.g., adding substituents to the phenyl ring) would alter specific physicochemical properties, thereby guiding the synthesis of new analogs with desired structural characteristics.
An exploration into the future research avenues for this compound reveals significant untapped potential. This non-proteinogenic amino acid ester, characterized by a nitro group on the phenyl ring, stands as a versatile scaffold for chemical innovation. Future research is poised to expand its utility beyond its current applications, venturing into novel synthetic methodologies, advanced materials, and computationally driven discovery.
Q & A
Q. What are the established synthetic routes for Methyl 3-nitro-L-phenylalaninate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via a two-step process:
Esterification : L-phenylalanine is esterified using methanol under acidic conditions (e.g., HCl gas) to form methyl L-phenylalaninate hydrochloride .
Nitration : The phenyl ring is selectively nitrated at the 3-position using mixed acids (HNO₃/H₂SO₄) or milder nitrating agents (e.g., acetyl nitrate) to avoid ester hydrolysis.
- Critical factors :
Q. How is this compound characterized to confirm structural integrity and enantiomeric purity?
- 1H/13C NMR : Key signals include the ester methyl group (~3.7 ppm, singlet) and aromatic protons (doublets for nitro-substituted phenyl) .
- Chiral HPLC : A Chiralpak® column with hexane/isopropanol resolves enantiomers, ensuring >99% L-configuration retention .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 253.1 confirms molecular weight .
- Elemental analysis : Matches calculated C, H, N, O percentages (±0.3%) .
Q. What are the recommended storage conditions to prevent degradation?
- Store at 2–8°C under inert gas (argon) to avoid hydrolysis of the ester group.
- Use amber vials to prevent photodegradation of the nitro group .
- Stability studies show <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling optimize nitration regioselectivity for this compound synthesis?
- Density Functional Theory (DFT) : Predicts electrophilic aromatic substitution (EAS) reactivity. The 3-position is favored due to lower activation energy (~25 kJ/mol) compared to the 4-position .
- Solvent effects : Simulated solvation models (e.g., COSMO-RS) guide solvent selection to stabilize transition states and improve 3-nitro isomer yield by ~15% .
Q. What strategies resolve contradictory data on by-product formation during nitration?
Q. How does this compound serve as a precursor for enzyme substrate analogs?
- Nitroreductase studies : The nitro group is reduced to an amine by NADH-dependent enzymes, enabling real-time monitoring of enzymatic activity via UV-Vis (λmax shift from 270 nm to 340 nm) .
- Peptide synthesis : Used in solid-phase peptide synthesis (SPPS) to introduce nitro-aromatic motifs for studying protein-nucleic acid interactions .
Q. What methodologies assess the compound’s stereochemical stability under physiological conditions?
- Racemization assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor enantiomeric excess (ee) via chiral HPLC.
- Circular dichroism (CD) : Track conformational changes in peptide derivatives containing the nitro-phenylalaninate moiety .
Methodological Notes for Data Interpretation
- Contradictory yields : Discrepancies often arise from nitration solvent polarity (e.g., dichloromethane vs. acetic acid) altering transition-state stability .
- Scale-up challenges : Pilot studies show 10% yield drop at >10 g scale due to heat dissipation inefficiencies; use flow chemistry for improved control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
